5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide
CAS No.: 1797116-69-8
Cat. No.: VC0116504
Molecular Formula: C₁₄H₁₁ClFNO₃
Molecular Weight: 295.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797116-69-8 |
---|---|
Molecular Formula | C₁₄H₁₁ClFNO₃ |
Molecular Weight | 295.69 |
IUPAC Name | 2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide |
Standard InChI | InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19) |
SMILES | COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is a benzamide derivative with the molecular formula C14H11ClFNO3 and a molecular weight of 295.69 g/mol. The compound is registered with CAS number 1797116-69-8 and can also be referred to by its IUPAC name 2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide. The structure comprises a benzamide core with specific functional group substitutions that contribute to its chemical behavior and potential biological activity.
The compound features several key structural elements:
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A 5-chloro-2-fluoro-substituted benzoyl group
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An amide linkage (-CONH-)
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A 5-methoxy-2-hydroxyphenyl group as the amine component
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Multiple sites for potential hydrogen bonding and molecular interactions
Chemical Identifiers and Representation
The compound can be uniquely identified through various chemical notations, which are essential for database searches and cross-referencing in scientific literature:
Identifier Type | Value |
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CAS Number | 1797116-69-8 |
Molecular Formula | C14H11ClFNO3 |
Molecular Weight | 295.69 g/mol |
IUPAC Name | 2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide |
SMILES | COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl |
InChI | InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19) |
PubChem CID | 124291554 |
Table 1: Chemical Identifiers for 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide
Physical and Chemical Properties
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide exists as a solid at room temperature with specific physical and chemical properties that dictate its behavior in various environments. The compound's structural features suggest it would demonstrate characteristics typical of benzamide derivatives, including limited water solubility but improved solubility in organic solvents.
The presence of hydroxyl, methoxy, and amide functional groups provides sites for hydrogen bonding, which can influence both its physical properties and potential interactions with biological targets. The 2-hydroxyl group on the phenyl ring likely participates in intramolecular hydrogen bonding with the adjacent amide nitrogen, creating a pseudo-ring structure that may impact its conformational stability.
Functional Group Analysis
The compound contains several important functional groups that contribute to its reactivity profile:
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The amide linkage (-CONH-) acts as both hydrogen bond donor and acceptor
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The 2-hydroxyphenyl moiety provides an additional hydrogen bond donor site
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The methoxy group (-OCH3) serves as a hydrogen bond acceptor
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Halogen substituents (chlorine and fluorine) contribute to electron distribution and lipophilicity
Structural Relationship to Salicylanilides
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide belongs to the broader class of salicylanilide compounds, which have demonstrated significant biological activities. Salicylanilides are characterized by their 2-hydroxybenzamide structure and have been extensively studied for their antimicrobial properties, particularly against mycobacteria .
Research on structurally similar compounds suggests that the hydroxyl group at the 2-position of the benzamide structure is critical for antimicrobial activity. Studies have shown that removal of this hydroxyl substituent (as in compound 3 mentioned in literature) completely abolishes the antimicrobial activity, indicating its essential role in the mechanism of action . The 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide maintains this critical structural feature.
Structure-Activity Relationships
Structure-activity relationship studies on related salicylanilides provide valuable insights into how the specific substitution pattern of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide might influence its biological activity:
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The 2-hydroxyl group is essential for activity, as compounds lacking this feature show minimal to no antimicrobial effects
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Halogen substitutions at the 5-position (such as chlorine in our target compound) typically enhance potency, with different halogens (F, Cl, Br, I) resulting in only small potency variations
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Methoxy substitution at the 5-position, as found in compound 10 from literature studies, retains activity but generally shows reduced potency compared to halogenated analogs
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The presence of fluorine at the 2-position of the benzoyl component, as in our target compound, may influence both the electronic distribution and metabolic stability
Analytical Characterization
The structural confirmation and purity assessment of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide would typically employ multiple analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about the compound, with expected characteristic signals:
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1H-NMR would show signals for:
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Aromatic protons from both phenyl rings
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The methoxy group protons (typically a singlet at ~3.8 ppm)
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The hydroxyl proton (typically a broad singlet)
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The amide NH proton (typically a broad singlet at ~9-10 ppm)
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13C-NMR would confirm the carbon framework, including:
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The carbonyl carbon of the amide group (~165-170 ppm)
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Aromatic carbons with characteristic splitting patterns due to C-F coupling
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The methoxy carbon (~55-56 ppm)
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Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns specific to the compound's structure. The expected molecular ion peak would appear at m/z 295.69, with characteristic isotope patterns due to the presence of chlorine.
Comparison with Related Compounds
Several related compounds demonstrate structural similarities to 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide, allowing for comparative analysis of their properties and activities:
Table 2: Comparison of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide with structurally related compounds
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